3'-Methoxy-2-pyrrolidinomethyl benzophenone
CAS No.: 898774-14-6
Cat. No.: VC2300093
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898774-14-6 |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H21NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 |
| Standard InChI Key | YLFWCJLUZIUGDD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
Introduction
Chemical Structure and Properties
3'-Methoxy-2-pyrrolidinomethyl benzophenone (CAS: 898774-14-6) is a complex organic molecule with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. The compound's structure features a benzophenone core with a methoxy group at the 3' position of one phenyl ring and a pyrrolidinomethyl group at the 2 position of the other phenyl ring . This unique structural arrangement confers specific physical and chemical properties that distinguish it from other benzophenone derivatives.
Physical Properties
The physical properties of 3'-Methoxy-2-pyrrolidinomethyl benzophenone are critical for understanding its behavior in various applications and research contexts. Based on available data, the compound demonstrates the following key physical characteristics:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 461.4±35.0 °C (Predicted) | |
| Density | 1.135±0.06 g/cm³ (Predicted) | |
| pKa | 9.43±0.20 (Predicted) | |
| Molecular Weight | 295.38 g/mol |
The relatively high boiling point indicates strong intermolecular forces, which is consistent with the compound's complex structure containing both aromatic rings and functional groups capable of participating in intermolecular interactions. The moderate density value is typical for organic compounds with aromatic systems and heteroatoms.
Chemical Reactivity
The chemical reactivity of 3'-Methoxy-2-pyrrolidinomethyl benzophenone is influenced by several functional groups present in its structure. The carbonyl group of the benzophenone moiety is electrophilic and can participate in nucleophilic addition reactions. The methoxy group on one aromatic ring contributes electron density through resonance, potentially enhancing reactivity at specific positions. The pyrrolidinomethyl group introduces a basic nitrogen atom that can participate in acid-base reactions and coordinate with metals.
Extrapolating from the known chemistry of similar benzophenone derivatives, this compound likely exhibits the following reactivity patterns:
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Photochemical reactivity typical of benzophenones, including hydrogen abstraction reactions upon UV irradiation
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Potential for electrophilic aromatic substitution on the aromatic rings, with the methoxy group directing incoming substituents
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Nucleophilic reactions involving the carbonyl group
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Coordination chemistry through the nitrogen atom of the pyrrolidine ring
Spectroscopic Characterization
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 3'-Methoxy-2-pyrrolidinomethyl benzophenone. Although specific spectral data for this compound is limited in the available search results, predictions can be made based on its structure and comparisons with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 3'-Methoxy-2-pyrrolidinomethyl benzophenone would be expected to show:
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Aromatic proton signals in the range of δ 7.0-8.0 ppm
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Methoxy group signals at approximately δ 3.8-4.0 ppm
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Pyrrolidine ring protons in the range of δ 1.5-3.5 ppm
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Methylene protons connecting the pyrrolidine ring to the aromatic system at approximately δ 3.5-4.5 ppm
The 13C NMR spectrum would be expected to display:
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Carbonyl carbon signal at approximately δ 195-200 ppm
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Aromatic carbon signals in the range of δ 120-140 ppm
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Methoxy carbon signal at approximately δ 55-60 ppm
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Pyrrolidine and methylene carbon signals in the range of δ 20-60 ppm
Infrared (IR) Spectroscopy
Key IR absorption bands for 3'-Methoxy-2-pyrrolidinomethyl benzophenone would likely include:
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Carbonyl (C=O) stretch at approximately 1650-1680 cm⁻¹
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Aromatic C=C stretching at approximately 1450-1600 cm⁻¹
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C-O-C stretching of the methoxy group at approximately 1200-1250 cm⁻¹
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C-N stretching from the pyrrolidine ring at approximately 1050-1200 cm⁻¹
Mass Spectrometry
Mass spectrometry would be expected to show the molecular ion peak at m/z 295, corresponding to the molecular weight of the compound. Fragmentation patterns might include loss of the methoxy group (M-31), cleavage of the pyrrolidine ring, and fragmentation of the benzophenone core.
Biological Activity
Although specific biological activity data for 3'-Methoxy-2-pyrrolidinomethyl benzophenone is limited in the available search results, potential biological properties can be inferred from related benzophenone derivatives.
Predicted Biological Properties
The unique structural features of 3'-Methoxy-2-pyrrolidinomethyl benzophenone suggest several potential biological activities:
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The benzophenone core is known for its ability to interact with biological macromolecules, potentially affecting protein function
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The methoxy group may enhance interactions with specific biological targets
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The pyrrolidine nitrogen introduces potential for hydrogen bonding and acid-base interactions with biological receptors
Structure-Activity Relationships
Structure-activity relationships (SAR) studies on similar compounds suggest that the specific substitution pattern in 3'-Methoxy-2-pyrrolidinomethyl benzophenone could confer unique biological properties. The 3'-methoxy group might enhance binding to specific biological targets, while the pyrrolidinomethyl group at the 2 position could provide favorable conformational characteristics for receptor interactions.
A comprehensive SAR study would be valuable for elucidating the specific biological activities of this compound and optimizing its structure for potential therapeutic applications.
Research Methodology
To investigate the properties and applications of 3'-Methoxy-2-pyrrolidinomethyl benzophenone, various research methodologies can be employed.
Synthetic Approaches
Research into the efficient synthesis of 3'-Methoxy-2-pyrrolidinomethyl benzophenone would focus on:
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Optimizing reaction conditions for each synthetic step
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Developing stereoselective methods if applicable
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Exploring green chemistry approaches to minimize environmental impact
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Scale-up considerations for practical applications
Analytical Methods
Comprehensive characterization of the compound would typically involve:
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Multiple spectroscopic techniques (NMR, IR, UV-Vis, mass spectrometry)
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Chromatographic analysis for purity determination
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Thermal analysis (differential scanning calorimetry, thermogravimetric analysis)
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X-ray crystallography for definitive structural confirmation
Biological Screening Protocols
Investigation of biological activities would require:
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In vitro assays for specific biological targets
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Cell-based assays for cytotoxicity and other cellular effects
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Structure-activity relationship studies
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Computational modeling of interactions with biological macromolecules
Comparison with Related Compounds
Understanding the differences and similarities between 3'-Methoxy-2-pyrrolidinomethyl benzophenone and related compounds provides valuable insights into its potential properties and applications.
Comparison with 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (CAS: 898774-67-9) features methyl groups at the 3' and 5' positions instead of a methoxy group at the 3' position . The replacement of the methoxy group with methyl groups would reduce hydrogen bonding capabilities and alter the electronic properties of the aromatic system.
Property Comparisons
| Compound | Molecular Weight | Predicted Boiling Point | Predicted Density | Predicted pKa |
|---|---|---|---|---|
| 3'-Methoxy-2-pyrrolidinomethyl benzophenone | 295.38 g/mol | 461.4±35.0 °C | 1.135±0.06 g/cm³ | 9.43±0.20 |
| 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone | 293.4 g/mol | Not provided | Not provided | Not provided |
These differences in physical properties reflect the structural variations between these compounds and would influence their behavior in various applications.
Future Research Directions
Research on 3'-Methoxy-2-pyrrolidinomethyl benzophenone could be advanced in several promising directions.
Synthetic Optimization
Future research could focus on:
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Developing more efficient synthetic routes with fewer steps
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Exploring catalytic methods for key transformations
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Investigating asymmetric synthesis if stereogenic centers are present or introduced
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Green chemistry approaches to minimize waste and energy consumption
Application Development
Potential application-focused research might include:
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Evaluation as a photoinitiator in polymer chemistry
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Assessment of UV-protective properties in various formulations
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Investigation of coordination chemistry with various metals
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Development as a building block for more complex molecular architectures
Biological Activity Exploration
Future biological investigations could explore:
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Systematic screening against various biological targets
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Structure-activity relationship studies to optimize activity
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Mechanism of action studies for identified biological activities
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Development of derivatives with enhanced biological properties
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